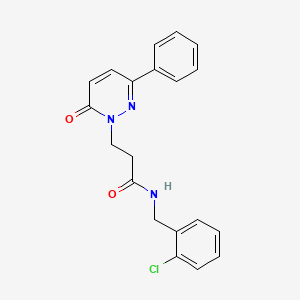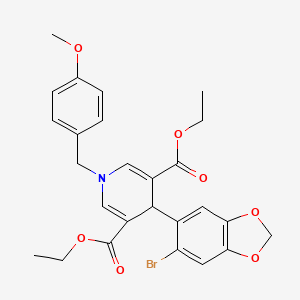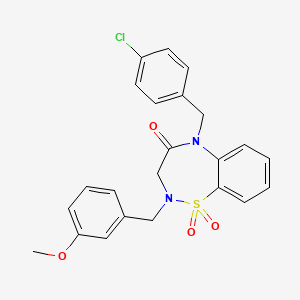
5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a complex organic compound belonging to the benzothiadiazepine family. This compound is characterized by its unique structure, which includes a benzothiadiazepine core with chlorobenzyl and methoxybenzyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiadiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorobenzyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions, often using corresponding benzyl halides.
Oxidation: The final step involves the oxidation of the benzothiadiazepine core to introduce the 1,1-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the benzothiadiazepine core.
Reduction: Reduction reactions can potentially convert the dioxide functionality back to a sulfide.
Substitution: The chlorobenzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiadiazepine core.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one: Lacks the 1,1-dioxide functionality.
5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-1,2,5-benzothiadiazepine: Different oxidation state and potentially different reactivity.
2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one: Lacks the chlorobenzyl and methoxybenzyl substituents.
Uniqueness
The presence of both chlorobenzyl and methoxybenzyl groups, along with the 1,1-dioxide functionality, makes 5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide unique. These structural features may impart specific reactivity and biological activity that distinguish it from similar compounds.
Properties
Molecular Formula |
C23H21ClN2O4S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-[(3-methoxyphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-20-6-4-5-18(13-20)14-25-16-23(27)26(15-17-9-11-19(24)12-10-17)21-7-2-3-8-22(21)31(25,28)29/h2-13H,14-16H2,1H3 |
InChI Key |
QWDDUBXNLUEIHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11211091.png)
![5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11211092.png)
![7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11211099.png)
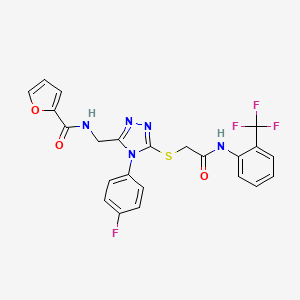
![4-(6-((2-amino-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B11211133.png)
![3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11211145.png)
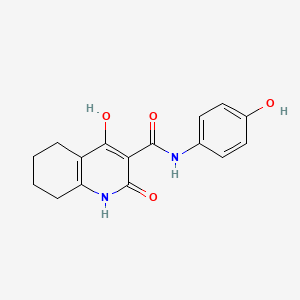
![4-[5-(4-Nitrobenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11211163.png)
![6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11211169.png)
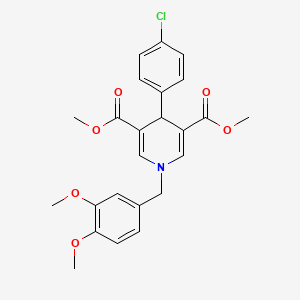
![7-(3-chlorophenyl)-N-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211181.png)
